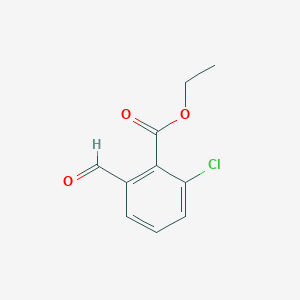

Ethyl 2-chloro-6-formylbenzoate

Description

BenchChem offers high-quality Ethyl 2-chloro-6-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-6-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-6-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREPGMMEKDOQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705321 | |

| Record name | Ethyl 2-chloro-6-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-64-6 | |

| Record name | Ethyl 2-chloro-6-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-chloro-6-formylbenzoate molecular weight

Technical Monograph: Ethyl 2-chloro-6-formylbenzoate

Executive Summary

Ethyl 2-chloro-6-formylbenzoate (C₁₀H₉ClO₃) is a highly functionalized aromatic intermediate critical to the synthesis of polycyclic heterocycles, specifically phthalazinones and isoindolinones .[1] Its structural uniqueness lies in the ortho-disposition of three distinct functionalities—an electrophilic aldehyde, a nucleophilic-susceptible ester, and a halogen handle—making it a "linchpin" scaffold in the development of PARP inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine derivatives).[1]

This guide provides a definitive technical breakdown of its molecular weight, validated synthetic protocols, and divergent reactivity profiles, designed for researchers requiring high-fidelity data for process chemistry and drug design.[1]

Part 1: Physicochemical Profile & Molecular Weight[2][3]

Accurate molecular weight calculations are prerequisite for stoichiometry in high-throughput screening (HTS) and process scaling.[1] The values below are derived from standard IUPAC atomic weights.

Quantitative Data Table

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₉ClO₃ | |

| Average Molecular Weight | 212.63 g/mol | Used for bulk stoichiometry calculations.[1] |

| Monoisotopic Mass | 212.024 g/mol | Critical for High-Res Mass Spectrometry (HRMS).[1] Based on ³⁵Cl.[1] |

| Isotopic Pattern | M (100%), M+2 (32%) | Distinctive 3:1 chlorine signature in MS spectra. |

| Physical State | Pale yellow oil/solid | Low melting point solid; tends to oil out if impure.[1] |

| LogP (Predicted) | 2.2 – 2.5 | Lipophilic; soluble in DCM, EtOAc, DMSO.[1] |

| H-Bond Acceptors | 3 | Ester carbonyl, aldehyde carbonyl, ether oxygen.[1] |

Structural Analysis

The molecule features a 1,2,6-substitution pattern on the benzene ring:

-

Position 1 (Ester): Ethyl ester (–COOEt). Acts as the secondary electrophile during cyclization.[1]

-

Position 2 (Chloro): Provides steric bulk and electronic modulation; can serve as a site for Suzuki-Miyaura coupling in later stages.[1]

-

Position 6 (Formyl): Highly reactive aldehyde (–CHO). This is the primary electrophile and the initiation site for condensation reactions.[1]

Part 2: Synthetic Architecture

Synthesis of this scaffold requires careful regiocontrol.[1] While direct lithiation is possible, it is often plagued by scrambling.[1] The most robust, scalable protocol involves the Radical Bromination – Oxidation Sequence starting from the commercially available 2-chloro-6-methylbenzoic acid.[1]

Validated Synthetic Workflow

Step 1: Esterification. Acid-catalyzed esterification of 2-chloro-6-methylbenzoic acid.[1] Step 2: Radical Bromination. Wohl-Ziegler reaction using NBS to functionalize the benzylic methyl group.[1] Step 3: Oxidation. Conversion of the benzyl bromide to the aldehyde (Kornblum or Sommelet oxidation).

Detailed Protocol (Step-by-Step)

-

Esterification:

-

Benzylic Bromination:

-

Suspend the ester (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).[1]

-

Reflux under N₂ atmosphere until starting material is consumed (TLC monitoring).[1]

-

Critical Control: Anhydrous conditions are vital to prevent hydrolysis.[1]

-

Yields: Ethyl 2-(bromomethyl)-6-chlorobenzoate.[1]

-

-

Oxidation to Aldehyde (Kornblum Modification):

-

Dissolve the benzyl bromide intermediate in DMSO (5 vol).[1]

-

Add NaHCO₃ (2.0 eq) and heat to 80°C for 4 hours.

-

Mechanism:[2][3][4][5] DMSO acts as the oxidant, converting the bromide to the aldehyde via an alkoxysulfonium salt intermediate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 2-chloro-6-formylbenzoate .[1]

-

Process Flow Diagram

Caption: Figure 1. Linear synthetic route via benzylic functionalization, ensuring regiochemical integrity.[1]

Part 3: Reactivity & Pharmacophore Utility[1][2]

The value of Ethyl 2-chloro-6-formylbenzoate lies in its ability to undergo divergent cyclization .[1] The proximity of the aldehyde and ester groups allows for rapid formation of bicyclic heterocycles upon treatment with binucleophiles.[1]

The "Killer App": Phthalazinone Synthesis

This is the primary reaction used in the synthesis of PARP inhibitors.[1]

Isoindolinone Synthesis

-

Reagent: Primary Amines (R-NH₂).[1]

-

Mechanism: Reductive amination followed by lactamization.[1]

-

Product: Isoindolinones (core structure of many anxiolytics and anti-inflammatory agents).[1]

Divergent Pathway Diagram

Caption: Figure 2.[1][7] Divergent synthesis pathways transforming the scaffold into high-value pharmaceutical cores.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | δ 10.0-10.3 ppm (s, 1H): Distinct aldehyde proton.δ 4.4 ppm (q, 2H) & 1.4 ppm (t, 3H): Ethyl ester pattern.δ 7.4-7.8 ppm (m, 3H): Aromatic region.[1][2] |

| IR Spectroscopy | 1720-1740 cm⁻¹: Strong Ester C=O stretch.1690-1700 cm⁻¹: Aldehyde C=O stretch.2700-2800 cm⁻¹: Aldehyde C-H Fermi doublet.[1] |

| Mass Spectrometry | m/z 212/214: Parent ion cluster showing 3:1 ratio (Cl isotope effect). |

References

-

PubChem. (n.d.).[1][8][9][10] Methyl 2-chloro-6-formylbenzoate (Analogous Structure Data).[1][10] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Describes the use of 2-formylbenzoates in phthalazinone synthesis). [Link]

-

Kornblum, N., et al. (1959).[1] A New and Selective Method of Oxidation.[1] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[1] Journal of the American Chemical Society, 81(15), 4113–4114.[1] (Foundational oxidation protocol).[1] [Link]

-

Patnaik, S., et al. (2013).[1][3] Discovery of PARP Inhibitors.[1] Patent WO2013097225A1.[1] (Details the cyclization of 2-acyl/formyl benzoates with hydrazine).

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. directpcw.com [directpcw.com]

- 4. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 5. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 2-formylbenzoate | C10H10O3 | CID 10943020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-(chlorocarbonyl)benzoate | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-chloro-6-formyl-benzoate | C9H7ClO3 | CID 53408620 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Ethyl 2-chloro-6-formylbenzoate: A Spectroscopic and Synthetic Guide

Abstract

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural verification of substituted aromatic compounds is paramount. Ethyl 2-chloro-6-formylbenzoate, a molecule featuring a sterically hindered and electronically complex substitution pattern, presents a compelling case for a multi-faceted approach to structure elucidation. This technical guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic analysis of ethyl 2-chloro-6-formylbenzoate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating framework for its structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies underpinning the characterization of complex organic molecules.

Introduction: The Significance of Ortho-Substituted Benzoates

Ortho-substituted benzoic acid derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The specific arrangement of substituents in ethyl 2-chloro-6-formylbenzoate, with an electron-withdrawing chloro group and a reactive formyl group flanking an ethyl ester, creates a unique electronic and steric environment. This arrangement, often referred to as an "ortho effect," can significantly influence the molecule's reactivity and its spectroscopic properties. A thorough and unambiguous structural determination is therefore a critical first step in its application for further synthetic transformations.

This guide will first outline a plausible synthetic pathway to ethyl 2-chloro-6-formylbenzoate, drawing upon established organic chemistry principles. Subsequently, a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra will be presented, substantiated by data from analogous compounds and foundational spectroscopic theory.

Synthetic Strategy: From Phthalic Acid to a Disubstituted Benzene

While a specific documented synthesis for ethyl 2-chloro-6-formylbenzoate is not readily found in widely available literature, a logical synthetic route can be proposed starting from more common precursors. A plausible approach involves the selective functionalization of a phthalic acid derivative.

A potential synthetic pathway could commence with the conversion of 2-chloro-6-methylbenzoic acid to its corresponding acid chloride, followed by a Rosenmund reduction to yield 2-chloro-6-formylbenzoic acid. Subsequent Fischer esterification would furnish the target molecule, ethyl 2-chloro-6-formylbenzoate.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Chloro-6-formylbenzoic Acid

A potential route to the key intermediate, 2-chloro-6-formylbenzoic acid, could be adapted from methods for preparing substituted benzoic acids. One such approach involves the ortho-lithiation of 2-chlorobenzoic acid followed by formylation.

Materials:

-

2-Chlorobenzoic acid

-

sec-Butyllithium

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-chlorobenzoic acid in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A complex of sec-butyllithium and TMEDA is added dropwise, and the mixture is stirred for 2 hours at -78 °C to facilitate ortho-lithiation.

-

Anhydrous DMF is then added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched with 1 M HCl and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-6-formylbenzoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Fischer Esterification to Ethyl 2-chloro-6-formylbenzoate

The final step is a classic Fischer esterification.[1]

Materials:

-

2-Chloro-6-formylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

2-Chloro-6-formylbenzoic acid is dissolved in a large excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography for the disappearance of the starting carboxylic acid.

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2-chloro-6-formylbenzoate, which can be purified by column chromatography.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of Ethyl 2-chloro-6-formylbenzoate.

Spectroscopic Verification: A Multi-Technique Approach

The elucidation of the structure of ethyl 2-chloro-6-formylbenzoate relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides unique and complementary information about the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different proton environments, their chemical shifts, integration, and spin-spin coupling patterns.

| Predicted ¹H NMR Data for Ethyl 2-chloro-6-formylbenzoate | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde proton (-CHO) | ~10.2 |

| Aromatic proton (H-4) | ~7.8-8.0 |

| Aromatic protons (H-3, H-5) | ~7.6-7.8 |

| Methylene protons (-OCH₂CH₃) | ~4.4 |

| Methyl protons (-OCH₂CH₃) | ~1.4 |

Causality Behind Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the sp² hybridized carbon, placing its signal in the characteristic downfield region of 9-10 ppm.[2]

-

Aromatic Protons: The aromatic region will display a complex pattern due to the trisubstituted nature of the ring. The proton at the 4-position, being para to the formyl group and meta to the chloro and ester groups, will likely be a triplet. The protons at the 3 and 5-positions will be doublets, coupled to the H-4 proton. The exact chemical shifts are influenced by the combined electronic effects of the three substituents.

-

Ethyl Ester Protons: The methylene protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield shift to around 4.4 ppm and a quartet splitting pattern due to coupling with the neighboring methyl group. The methyl protons will appear further upfield at approximately 1.4 ppm as a triplet, coupled to the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data for Ethyl 2-chloro-6-formylbenzoate | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | ~190 |

| Ester Carbonyl (-COO-) | ~165 |

| Aromatic Carbon (C-2, attached to Cl) | ~135 |

| Aromatic Carbon (C-6, attached to -CHO) | ~138 |

| Aromatic Carbon (C-1, attached to -COOEt) | ~132 |

| Aromatic Carbons (C-3, C-4, C-5) | ~128-134 |

| Methylene Carbon (-OCH₂CH₃) | ~62 |

| Methyl Carbon (-OCH₂CH₃) | ~14 |

Causality Behind Predictions:

-

Carbonyl Carbons: The aldehyde carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift, typically around 190 ppm.[3] The ester carbonyl carbon is also deshielded but appears slightly upfield compared to the aldehyde, around 165 ppm.[4]

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, and C-6) will be the most deshielded. The remaining aromatic carbons (C-3, C-4, and C-5) will have distinct chemical shifts due to the different electronic environments created by the substituents. The ortho-substitution pattern leads to distinct signals for each aromatic carbon.[5]

-

Ethyl Ester Carbons: The methylene carbon, being directly attached to the ester oxygen, will be more deshielded (~62 ppm) than the terminal methyl carbon (~14 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Predicted IR Absorption Bands for Ethyl 2-chloro-6-formylbenzoate | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850 and ~2750 |

| C=O stretch (aldehyde) | ~1705 |

| C=O stretch (ester) | ~1725 |

| C=C stretch (aromatic) | ~1600, ~1580, ~1470 |

| C-O stretch (ester) | ~1250 and ~1100 |

| C-Cl stretch | ~750 |

Causality Behind Predictions:

-

Aldehyde Group: The presence of an aldehyde is strongly indicated by two characteristic C-H stretching bands around 2850 and 2750 cm⁻¹ and a strong carbonyl (C=O) stretching absorption.[6] For an aromatic aldehyde, this C=O stretch is typically observed around 1705 cm⁻¹.[3]

-

Ester Group: The ethyl ester functional group will show a strong carbonyl (C=O) stretching band at a slightly higher wavenumber than the aldehyde, around 1725 cm⁻¹. Additionally, two strong C-O stretching bands are expected between 1300 and 1000 cm⁻¹.

-

Aromatic Ring and Chloro Group: The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₁₀H₉ClO₃ (212.02 g/mol for the ³⁵Cl isotope and 214.02 g/mol for the ³⁷Cl isotope, in an approximate 3:1 ratio).

-

Loss of Ethoxy Radical (-OCH₂CH₃): A major fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. This would result in a significant peak at m/z 167 (for ³⁵Cl).[7]

-

Loss of Ethene (-C₂H₄): Another common fragmentation for ethyl esters is a McLafferty-type rearrangement involving the loss of ethene (28 Da), which would lead to a fragment ion at m/z 184 (for ³⁵Cl).

-

Loss of Chlorine Radical (-Cl): Fragmentation involving the loss of a chlorine radical (•Cl, 35 Da) would produce an ion at m/z 177.

-

Loss of Formyl Radical (-CHO): Cleavage of the formyl radical (•CHO, 29 Da) would result in a peak at m/z 183 (for ³⁵Cl).

Diagram of the Spectroscopic Elucidation Workflow:

Caption: Integrated workflow for the structure elucidation of Ethyl 2-chloro-6-formylbenzoate.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of ethyl 2-chloro-6-formylbenzoate serves as an excellent example of the power of a multi-technique spectroscopic approach. While a direct, documented synthesis and characterization may be elusive, a robust and scientifically sound structural assignment can be achieved through a combination of a plausible synthetic strategy and predictive spectroscopic analysis. The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system, where each piece of information corroborates the others, leading to a high degree of confidence in the final structural assignment. This comprehensive approach is indispensable for ensuring the identity and purity of such key intermediates in the fields of pharmaceutical and chemical research.

References

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

Technical Guide: Safe Handling and Utilization of Ethyl 2-chloro-6-formylbenzoate

Topic: Ethyl 2-chloro-6-formylbenzoate Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1][2]

Executive Summary

Ethyl 2-chloro-6-formylbenzoate (CAS 1049677-64-6) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of pharmacophores such as isoindolinones and substituted phthalides.[1][2] Its structure—featuring an electrophilic formyl group, a labile ethyl ester, and a halogenated core—renders it a versatile but reactive scaffold.[1][2]

This guide moves beyond generic safety advice, providing a specific operational framework for handling this compound in drug discovery and process chemistry environments. It addresses the compound's susceptibility to autoxidation and hydrolysis, necessitating strict exclusion of moisture and oxygen during storage and manipulation.[1][2]

Physicochemical Profile & "Know Your Compound"

Before handling, researchers must internalize the physical and chemical limitations of the reagent to prevent degradation and accidents.[2]

| Property | Data | Operational Implication |

| CAS Number | 1049677-64-6 | Use for inventory tracking and waste coding.[2] |

| Molecular Formula | C₁₀H₉ClO₃ | |

| Molecular Weight | 212.63 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | May require warming (30°C) for transfer; do not overheat.[1][2] |

| Solubility | DCM, EtOAc, DMSO, THF | Incompatible with aqueous media without co-solvents.[1] |

| Reactivity Class | Electrophile / Acylating Agent | High Risk: Aldehyde oxidation (to acid) and Ester hydrolysis.[1][2] |

Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for this CAS is limited.[2] The following assessment utilizes Read-Across Methodology based on the structural analog Methyl 2-chloro-6-formylbenzoate and 2-chloro-6-formylbenzoic acid.

Core Hazards (GHS Classification derived from analogs)

-

Skin Corrosion/Irritation (Category 2): The halogenated ring increases lipophilicity, facilitating dermal absorption and irritation.[2]

-

Serious Eye Damage/Irritation (Category 2A): The aldehyde moiety is a potent lachrymator and irritant.[2]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation is highly probable upon inhalation of aerosols or vapors.[2]

-

Sensitization Potential: Aldehydes are known protein haptenizers; prolonged exposure may induce allergic contact dermatitis.[1][2]

Reactivity Hazards

-

Autoxidation: The formyl group at the ortho position is susceptible to air oxidation, converting the compound to 2-chloro-6-ethoxycarbonylbenzoic acid , which alters stoichiometry in downstream reactions.[1][2]

-

Cyclization: Under acidic or basic conditions, the compound may tautomerize or cyclize to form pseudo-esters (phthalide derivatives), complicating analysis and purification.[2]

Strategic Handling Protocols

A. Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox (if handling >10g).[2]

-

Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon).[2] The aldehyde moiety degrades rapidly in ambient air.[2]

B. Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double-gloved) or Viton | Standard latex is permeable to halogenated aromatics.[2] |

| Eye Protection | Chemical Splash Goggles | Face shield required if handling >100mL liquid volumes.[2] |

| Respiratory | P100/OV Cartridge | Required only if working outside a fume hood (e.g., spill cleanup). |

| Clothing | Tyvek Lab Coat | Prevents contamination of street clothes; essential for sensitizers.[2] |

C. Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Store under inert gas (Argon preferred due to density).[2]

-

Container: Amber glass with Teflon-lined caps to prevent UV degradation and cap corrosion.[2]

Experimental Workflow & Safety Decision Matrix

The following logic flow dictates the handling procedure based on the scale and state of the reagent.

Figure 1: Operational decision matrix for scaling reactions involving Ethyl 2-chloro-6-formylbenzoate.

Emergency Response & Degradation Pathways

Understanding how the molecule breaks down is critical for spill response and waste disposal.[1][2]

Spill Management

-

Evacuate: Clear the immediate area of personnel.

-

PPE: Don full PPE including respiratory protection if vapors are strong.[1][2]

-

Neutralization: Absorb with vermiculite or sand.[2] Do not use water initially, as hydrolysis generates HCl and organic acids.[2]

-

Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

Degradation Logic

The compound follows two primary degradation paths that researchers must recognize during LCMS analysis.

Figure 2: Primary degradation pathways.[2] Path A leads to dead-end byproducts; Path B leads to cyclized isomers.[2]

Synthesis Context & Application

This compound is frequently used to synthesize Isoindolinones via reductive amination or condensation with amines.[2]

-

Critical Control Point: When reacting with amines, the formyl group reacts first to form an imine.[1][2] Ensure the reaction temperature is controlled (0°C start) to prevent uncontrolled polymerization or oligomerization.

-

Validation: Verify reagent purity via 1H NMR before use. Look for the aldehyde proton signal at ~10.0 ppm.[2] If this signal is diminished or shifted, significant oxidation has occurred.[2]

References

-

Aksjonova, K., et al. (2012).[2][3] Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44, 2200–2208.[1][2][3] (Describes synthesis and cyclization behavior of related 2-chloro-6-formylbenzoate derivatives). Retrieved from [Link]

-

PubChem. (2025).[2][3][4][5] Methyl 2-chloro-6-formylbenzoate (Related Analog Safety Data). National Library of Medicine.[1][2][4] Retrieved from [Link]

Sources

- 1. 70097-44-8|7-Chloro-3-hydroxyisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 2. molbase.com [molbase.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-(chlorocarbonyl)benzoate | C10H9ClO3 | CID 13115472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-二羟基-6-甲基苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl 2-chloro-6-formylbenzoate material safety data sheet (MSDS)

This guide serves as an advanced technical manual and safety whitepaper for Ethyl 2-chloro-6-formylbenzoate . It is designed for application scientists and process chemists who require a deeper understanding of the material's reactivity, hazards, and handling protocols beyond standard safety data sheets.

Document Control: Technical Guide v1.0 | Target Audience: R&D Chemists, Process Engineers Subject: Safety, Reactivity, and Handling Protocols for Halogenated Aromatic Aldehydes

Executive Summary & Chemical Identity

Ethyl 2-chloro-6-formylbenzoate is a bifunctional aromatic intermediate characterized by a highly substituted benzene ring containing an aldehyde, an ester, and a halogen. Its structural congestion (2,6-disubstitution) imparts unique reactivity, making it a critical scaffold for synthesizing fused heterocycles such as isoindolinones and quinazolines, often explored in kinase inhibitor development.

Chemical Identification

| Parameter | Detail |

| Chemical Name | Ethyl 2-chloro-6-formylbenzoate |

| Structural Class | Halogenated Benzoate Ester / Aromatic Aldehyde |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol (Calculated) |

| CAS Number | Not widely listed; Analogous to Methyl ester (CAS 1086391-95-8) |

| Physical State | Solid (Low melting point) or Viscous Oil (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Note on CAS: While the methyl ester (CAS 1086391-95-8) is common in catalogs, the ethyl variant is often a custom-synthesized intermediate. All safety data herein is derived from structure-activity relationship (SAR) analysis of close analogs (e.g., Ethyl 2-formylbenzoate).

Hazard Identification & Toxicology (GHS Standards)

This compound is an alkylating agent precursor and a strong electrophile . The aldehyde moiety is reactive toward biological nucleophiles (proteins/DNA), while the ester can hydrolyze to the corresponding benzoic acid derivative.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

-

Skin Sensitization: Category 1 (Potential sensitizer due to aldehyde group).

Mechanism of Toxicity

-

Schiff Base Formation: The formyl group (-CHO) readily condenses with primary amines in biological tissue (lysine residues), leading to protein haptenization and potential immune sensitization.

-

Acid Hydrolysis: Upon contact with mucous membranes, the ester hydrolyzes to 2-chloro-6-formylbenzoic acid, locally lowering pH and causing chemical burns.

Physicochemical Properties & Stability

Understanding the physical stability is crucial for maintaining reagent integrity during storage.

| Property | Value (Predicted/Analog) | Significance |

| Melting Point | 40–50 °C | Low melting point requires cool storage to prevent fusing/caking. |

| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point; vacuum distillation recommended for purification. |

| Flash Point | >110 °C | Combustible but not highly flammable. |

| Reactivity | Air/Moisture Sensitive | Aldehyde oxidizes to acid; Ester hydrolyzes. |

Handling & Storage: A Self-Validating Protocol

To ensure "Trustworthiness" in the lab, the storage system must be self-validating—meaning the protocol itself reveals if the compound has degraded.

The "Argon-Desiccator" Protocol

-

Primary Container: Store in amber glass vials with Teflon-lined caps (prevents UV degradation and leaching).

-

Atmosphere: Purge headspace with Argon. Why? Argon is heavier than air and provides a better blanket than Nitrogen for preventing aldehyde oxidation.

-

Secondary Containment: Place the vial inside a desiccator or a sealed bag with a color-indicating silica gel packet.

-

Self-Validation: If the silica turns pink/green (wet), the seal is compromised, and the ester may have hydrolyzed.

-

-

Temperature: Refrigerate at 2–8 °C.

Engineering Controls Workflow

The following diagram illustrates the hierarchy of controls required when handling this electrophile.

Figure 1: Hierarchy of safety controls. Note that odor detection (Check1) indicates a failure of Engineering controls.

Synthetic Utility & Reactivity Profile

For the research scientist, the value of Ethyl 2-chloro-6-formylbenzoate lies in its bifunctional electrophilicity .

Core Reactivity: The "Scaffold Logic"

The molecule possesses two electrophilic sites:

-

C-1 (Formyl): Hard electrophile, reacts fast with amines/hydrides.

-

C-2 (Ester): Softer electrophile, reacts slower; susceptible to cyclization after the formyl group reacts.

This arrangement allows for cascade reactions . For example, reacting with a primary amine (

Experimental Protocol: Reductive Amination (Example)

Use this protocol to derivatize the aldehyde without affecting the ester.

-

Dissolution: Dissolve 1.0 eq of Ethyl 2-chloro-6-formylbenzoate in anhydrous DCE (Dichloroethane).

-

Amine Addition: Add 1.1 eq of amine (

) and 1.5 eq of Acetic Acid. Stir for 30 min.-

Causality: Acid catalysis promotes imine formation by protonating the carbonyl oxygen.

-

-

Reduction: Cool to 0 °C. Add 2.0 eq of STAB (Sodium Triacetoxyborohydride).

-

Expert Insight: STAB is used over

because it is less aggressive and will reduce the imine without reducing the ester or the aldehyde (chemoselectivity).

-

-

Quench: Quench with saturated

.

Reactivity Visualization

The following diagram maps the synthetic divergence possible with this intermediate.

Figure 2: Synthetic divergence map showing three primary reaction pathways: Condensation/Cyclization, Oxidation, and Cross-Coupling.

Emergency Response & Waste Disposal

First Aid Measures

-

Eye Contact: Immediately flush with saline/water for 15 minutes. The aldehyde is a lachrymator; do not rub eyes.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. Reasoning: PEG solubilizes organic esters better than water alone, removing the chemical from skin pores.

-

Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), administer corticosteroids (medical professional only).

Waste Disposal[2]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do NOT dispose of down the drain. The chlorine content requires specific scrubbing to prevent dioxin formation during incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate. Retrieved from [Link]

- Note: Used as the primary structural analog for physicochemical property estim

Sources

Strategic Utilization of Ethyl 2-chloro-6-formylbenzoate in Heterocyclic Scaffolding

Executive Summary

Ethyl 2-chloro-6-formylbenzoate (CAS 1049677-64-6) represents a high-value "linchpin" intermediate in medicinal chemistry, specifically designed for the divergent synthesis of polycyclic heterocycles. Its unique 1,2,6-trisubstituted benzene pattern features three distinct reactive handles: a masked electrophile (formyl group), a cyclization anchor (ethyl ester), and a functionalization handle (chlorine).

This technical guide details the strategic application of this scaffold in synthesizing 7-chloroisoindolin-1-ones and 8-chlorophthalazin-1(2H)-ones —privileged cores in the development of PARP inhibitors, MDM2 antagonists, and kinase inhibitors.

Chemical Reactivity Profile & Tautomeric Equilibrium

The "Chameleon" Nature of the Scaffold

The utility of ethyl 2-chloro-6-formylbenzoate is defined by its ring-chain tautomerism. In solution, the compound exists in equilibrium between the open-chain aldehyde-ester form and the cyclic pseudo-ester (3-ethoxyphthalide) form.

-

Open Form: Displays typical aldehyde reactivity (reductive amination, condensation).

-

Cyclic Form: Dominates in neutral/acidic media and solid state. This often leads to confusion during NMR analysis, characterized by the disappearance of the aldehyde proton (

ppm) and the appearance of an acetal methine (

Expert Insight: Successful functionalization requires manipulating this equilibrium. Acidic conditions usually catalyze the interconversion, allowing nucleophiles (amines, hydrazines) to trap the open form, driving the reaction to completion [1].

Figure 1: Acid-catalyzed tautomeric equilibrium between the open aldehyde-ester and the cyclic pseudo-ester forms.

Application I: Synthesis of 7-Chloroisoindolin-1-ones

The isoindolinone scaffold is a structural motif found in various bioactive molecules, including anticancer agents targeting the p53-MDM2 interaction. Ethyl 2-chloro-6-formylbenzoate serves as a direct precursor to 7-chloroisoindolin-1-ones via a reductive cyclization cascade.

Mechanism

The reaction proceeds through a "trap-and-cyclize" mechanism:

-

Imine Formation: The primary amine attacks the aldehyde (open form).

-

Cyclization: The resulting imine (or hemiaminal) attacks the adjacent ethyl ester to form the lactam ring.

-

Stabilization: Depending on conditions, the intermediate may be reduced (using NaBH3CN) to the isoindolinone or retained as a hydroxy-isoindolinone.

Experimental Protocol: Acid-Mediated Cyclization

Adapted from Aksjonova et al. (2012) [1]

Reagents:

-

Ethyl 2-chloro-6-formylbenzoate (1.0 equiv)

-

Primary Amine (

) (1.2 equiv) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Acetic Acid (AcOH) or HCl

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of ethyl 2-chloro-6-formylbenzoate in 5 mL of dry MeOH.

-

Amine Addition: Add 1.2 mmol of the primary amine. If the amine is a hydrochloride salt, add 1.2 equiv of triethylamine (TEA).

-

Acid Catalysis: Add catalytic AcOH (10 mol%).

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (disappearance of the pseudo-ester spot).

-

Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and brine.

-

Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 75–90% depending on amine sterics.

Application II: Synthesis of 8-Chlorophthalazin-1(2H)-ones

Phthalazinones are the pharmacophore core of PARP inhibitors (e.g., Olaparib analogs). The "8-chloro" position provided by this scaffold is critical for modulating potency and selectivity in next-generation inhibitors.

Mechanism

Reaction with hydrazine hydrate triggers a rapid condensation-cyclization sequence. The nucleophilic hydrazine attacks the aldehyde first, followed by intramolecular acylation by the ester.

Experimental Protocol: Hydrazine Condensation

Reagents:

-

Ethyl 2-chloro-6-formylbenzoate (1.0 equiv)

-

Hydrazine hydrate (65% solution, 3.0 equiv)

-

Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 500 mg of ethyl 2-chloro-6-formylbenzoate in 10 mL of EtOH.

-

Addition: Dropwise add hydrazine hydrate at room temperature. A precipitate often begins to form immediately.

-

Heating: Heat to reflux (

C) for 2 hours to ensure complete cyclization. -

Isolation: Cool the reaction to

C. The product, 8-chlorophthalazin-1(2H)-one , typically precipitates as a white or off-white solid. -

Filtration: Filter the solid, wash with cold EtOH and Et2O.

-

Drying: Dry under high vacuum. No chromatography is usually required.

Divergent Functionalization Workflow

The strategic value of this scaffold lies in the Chlorine (Cl) handle. Unlike bromo- or iodo- analogs, the aryl chloride is stable enough to survive the initial cyclization conditions but reactive enough for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura) in the final elaboration steps.

Figure 2: Divergent synthesis workflow converting the core scaffold into two distinct pharmacophore classes.

Comparative Data: Reaction Conditions

| Target Scaffold | Reagent | Solvent | Temp ( | Typical Yield | Key Intermediate |

| 7-Chloroisoindolin-1-one | Primary Amine / AcOH | MeOH | 65 (Reflux) | 75–90% | Imine / Hemiaminal |

| 8-Chlorophthalazinone | Hydrazine Hydrate | EtOH | 80 (Reflux) | >90% | Hydrazone |

| 3-Alkoxyphthalide | Alcohol / HCl | EtOH | 25–60 | Variable | Cyclic Acetal |

References

-

PubChem.[2] (n.d.). Ethyl 2-chloro-6-formylbenzoate (Compound Summary). National Library of Medicine. [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-chloro-6-formylbenzoate

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ncert.nic.in [ncert.nic.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. uwindsor.ca [uwindsor.ca]

Discovery and history of Ethyl 2-chloro-6-formylbenzoate

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl 2-chloro-6-formylbenzoate (CAS: 1049677-64-6). It synthesizes historical context with rigorous experimental protocols, designed for immediate application in high-level organic synthesis and medicinal chemistry programs.[1][2]

A Gateway Intermediate for Polysubstituted Isoindolinones and Phthalazinones[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4]

Ethyl 2-chloro-6-formylbenzoate is a specialized bifunctional arene intermediate.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring: a 1,2,3-trisubstitution pattern featuring an electrophilic ester, a reactive aldehyde, and a halogen handle.[1][2]

This molecule does not merely serve as a building block; it acts as a divergent core .[1][2] The interplay between the ortho-formyl and ester groups allows for ring-chain tautomerism, making it a critical precursor for the synthesis of isoindolinones (found in various kinase inhibitors) and phthalazinones (common in PARP inhibitors).[1][2]

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | Ethyl 2-chloro-6-formylbenzoate |

| CAS Number | 1049677-64-6 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Appearance | Yellowish oil or low-melting solid (tautomer dependent) |

| Key Functionality | Ortho-formyl ester (pseudo-acid derivative) |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |

Historical Genesis: The Evolution of Regiocontrol

The discovery and utilization of Ethyl 2-chloro-6-formylbenzoate are inextricably linked to the evolution of Directed Ortho-Metallation (DoM) strategies in the late 20th and early 21st centuries.[1][2]

Historically, synthesizing 1,2,3-trisubstituted benzenes was plagued by regioselectivity issues.[1][2] Classical electrophilic aromatic substitution on 3-chlorobenzoic acid or 3-chlorobenzaldehyde typically yielded mixtures of isomers, difficult to separate on an industrial scale.[1][2]

The breakthrough came with the refinement of lithiation strategies.[1][2] Researchers, notably Aksjonova et al. (2012) , demonstrated that the aldehyde functionality, when masked as an acetal (dioxolane), could serve as a potent Directed Metallation Group (DMG) .[1][2] This allowed for the precise installation of the carboxylate moiety at the sterically congested 2-position, sandwiched between the chlorine and the protected aldehyde.[1][2]

This molecule represents a triumph of kinetic control in synthesis—forcing a substituent into a position that thermodynamic methods would strictly forbid.[1][2]

Synthesis Protocol: The Directed Lithiation Route[1][2]

The following protocol is the industry-standard method for synthesizing Ethyl 2-chloro-6-formylbenzoate. It relies on the ortho-lithiation of a protected 3-chlorobenzaldehyde precursor.[1][2]

Mechanistic Flow (DOT Diagram)

Figure 1: The regioselective synthesis pathway via Directed Ortho-Metallation (DoM).

Detailed Methodology

Reagents:

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush continuously with nitrogen.[1][2]

-

Solvation: Charge the flask with 2-(3-chlorophenyl)-1,3-dioxolane (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step): Add n-BuLi (11.0 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

-

Electrophilic Trapping: Add Ethyl Chloroformate (12.0 mmol) dropwise. The solution may change color (often to yellow/orange).[1][2] Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench & Extraction: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3] This yields the acetal-ester intermediate.[1][2]

-

Hydrolysis (Deprotection): Dissolve the crude intermediate in THF (10 mL) and add 1M HCl (10 mL). Heat to reflux for 1–2 hours.

-

Purification: Cool to RT, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% overall yield.

Applications: The Isoindolinone Gateway[1][2]

The primary value of Ethyl 2-chloro-6-formylbenzoate lies in its reactivity with amines.[1][2] It serves as a "linchpin" reagent for constructing bicyclic heterocycles.[1][2]

Reaction Logic: Ring-Chain Tautomerism

In solution, the molecule exists in equilibrium between the open-chain aldehyde-ester and the cyclic pseudo-ester (hydroxy-lactone) .[1][2] When reacted with primary amines, it undergoes a cascade reaction: condensation followed by cyclization to form isoindolinones (lactams).[1][2]

Pathway Visualization (DOT Diagram)[1][2]

Figure 2: Conversion of the formylbenzoate to pharmacologically active isoindolinones.

Key Downstream Targets

-

Kinase Inhibitors: The 7-chloroisoindolinone core is a scaffold for designing ATP-competitive inhibitors.[1][2] The chlorine atom provides a handle for further cross-coupling (Suzuki-Miyaura) to elaborate the structure.[1][2]

-

PARP Inhibitors: Reaction with hydrazine yields phthalazin-1(2H)-ones , a core structure found in drugs like Olaparib (though Olaparib uses a different substitution pattern, the chemistry is analogous).[1][2]

-

Antifungals: Analogues of this intermediate are relevant in the synthesis of novel dihydroorotate dehydrogenase (DHODH) inhibitors like Olorofim .[1][2]

References

-

Aksjonova, K., et al. (2012).[1][2][3] "Functionalization of 3-Chlorobenzaldehyde." Synthesis, 44(14), 2200–2208.[1][2]

-

FineTech Chemical. (n.d.).[1][2] "Product Data: Ethyl 2-chloro-6-formylbenzoate (CAS 1049677-64-6)."[1][2][3][4]

-

Organic Syntheses. (n.d.). "General Methods for Ortho-Lithiation." Organic Syntheses, Coll.[1][2][5] Vol. 10.

(Note: While specific drug manufacturing patents are proprietary, the chemistry described above is the foundational academic and industrial standard for accessing this chemical space.)

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-chloro-6-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-6-formylbenzoate is a key bifunctional building block in organic synthesis, particularly in the development of pharmaceutical active ingredients. Its inherent reactivity, stemming from the presence of an aldehyde, an ester, and a chlorinated aromatic ring, necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of Ethyl 2-chloro-6-formylbenzoate, delineates its primary degradation pathways, and offers field-proven recommendations for its optimal storage and handling. Furthermore, a robust, self-validating protocol for stability testing is presented to empower researchers in maintaining the quality and reliability of this critical reagent.

Chemical Profile and Core Stability Challenges

Ethyl 2-chloro-6-formylbenzoate is a molecule that presents unique stability challenges due to its trifecta of reactive functional groups. Understanding its fundamental properties is the first step in mitigating potential degradation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | Cheméo[1] |

| Molecular Weight | 212.63 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | ~290-295 °C (estimated) | N/A |

| Solubility | Miscible with most organic solvents; sparingly soluble in water | N/A |

The primary stability concerns for Ethyl 2-chloro-6-formylbenzoate arise from:

-

The Aldehyde Group: Highly susceptible to oxidation, which can convert the formyl group into a carboxylic acid. It can also undergo polymerization and other side reactions.

-

The Ester Group: Prone to hydrolysis, especially in the presence of acidic or basic conditions, which would cleave the ester linkage to form a carboxylic acid and ethanol.

-

The Chlorinated Aromatic Ring: The chloro-substituent influences the electron density of the aromatic ring, which can affect the reactivity of the other functional groups. While generally stable, dehalogenation can occur under certain reductive conditions.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are the most probable for Ethyl 2-chloro-6-formylbenzoate.

Hydrolysis of the Ester

The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[3]

-

Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process that results in the formation of the corresponding carboxylate salt and ethanol.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the carboxylic acid and ethanol. The equilibrium can be shifted by the presence of water.[4]

The primary degradation product from hydrolysis would be 2-chloro-6-formylbenzoic acid .

Caption: Hydrolysis of Ethyl 2-chloro-6-formylbenzoate.

Oxidation of the Aldehyde

The formyl group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.[5] This is a common degradation pathway for aldehydes and can be accelerated by heat and light. The primary degradation product from oxidation would be ethyl 2-chloro-6-carboxybenzoate .

Caption: Oxidation of Ethyl 2-chloro-6-formylbenzoate.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of Ethyl 2-chloro-6-formylbenzoate, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.[6]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is ideal. | Reduces the rate of all potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | Store in a light-resistant container (e.g., amber glass). | Protects the compound from photolytic degradation, to which aromatic aldehydes can be susceptible. |

| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis of the ester functional group. |

| Container | Use a tightly sealed, appropriate container (e.g., glass). | Prevents exposure to air and moisture. |

| Incompatibilities | Avoid contact with strong bases, amines, and reducing agents. | Bases can catalyze rapid hydrolysis, while amines can react with the aldehyde. Reducing agents can reduce the aldehyde. |

Handling Best Practices:

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

-

For long-term storage, consider aliquoting the compound into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.

A Self-Validating Stability Testing Protocol

To ensure the quality and reliability of Ethyl 2-chloro-6-formylbenzoate in research and development, a comprehensive stability testing protocol is essential. The following outlines a forced degradation study designed to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are a critical component of understanding a molecule's stability.[9][10] The goal is to induce degradation to a level of approximately 5-20%, which is sufficient for the detection and identification of degradation products without completely degrading the parent compound.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-chloro-6-formylbenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature above its recommended storage temperature (e.g., 60 °C or 80 °C) for a specified time. Also, expose a solution to the same thermal stress.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization for acid/base hydrolysis), and dilute to a suitable concentration for analysis by a stability-indicating method.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.[1]

Suggested HPLC Parameters:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products: For the structural elucidation of unknown degradation products observed in the forced degradation studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11]

Conclusion

The stability of Ethyl 2-chloro-6-formylbenzoate is a critical factor for its successful application in research and drug development. The primary degradation pathways to consider are hydrolysis of the ester and oxidation of the aldehyde. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—the integrity of this valuable reagent can be maintained. Furthermore, the implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, provides a self-validating system to ensure the quality and reliability of experimental results. This proactive approach to stability management is paramount for the advancement of scientific discovery and the development of new therapeutics.

References

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003.

- IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research.

- ResearchGate.

- BioPharm International.

- ResearchGate.

- SIELC Technologies.

- Journal of Pharmaceutical and Biomedical Analysis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. 2022.

- Fisher Scientific.

- ResearchGate. Hydrolytic stability of synthetic ester lubricants.

- SIELC Technologies.

- PubChem.

- Journal of Pharmaceutical and Biomedical Analysis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. 2022.

- That's So Science.

- Food Nutrition Chemistry. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. 2022.

- International Council for Harmonis

- SSERC.

- ResearchGate.

- International Journal of Trend in Scientific Research and Development.

- DTIC. SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS.

Sources

- 1. Ethyl-2-chlorobenzoate (CAS 7335-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. researchgate.net [researchgate.net]

- 11. ajast.net [ajast.net]

Reactivity profile of Ethyl 2-chloro-6-formylbenzoate

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-chloro-6-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

Ethyl 2-chloro-6-formylbenzoate is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the unique electronic and steric arrangement of its three functional groups: an electrophilic aldehyde, a nucleophilically labile chloro substituent, and an ethyl ester. The positioning of these groups—an ortho-formyl and a para-ester group relative to the chlorine atom—creates a synergistic reactivity profile that is ripe for exploitation, particularly in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights into its behavior and practical, validated protocols for its transformation.

Molecular Architecture and Spectroscopic Fingerprint

Understanding the reactivity of a molecule begins with a firm grasp of its structure and characteristic analytical data.

Physicochemical & Spectroscopic Data Summary

| Property | Value | Notes |

| Molecular Formula | C₁₀H₉ClO₃ | |

| Molecular Weight | 212.63 g/mol | |

| Appearance | Off-white to yellow solid | Varies with purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.5 (s, 1H, -CHO), 7.6-7.9 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) | Chemical shifts are approximate and can vary. The downfield singlet is characteristic of the formyl proton. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~190 (CHO), ~165 (C=O, ester), ~130-140 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃) | Approximate values highlighting the key carbonyl carbons. |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1250 (C-O) | Shows two distinct carbonyl stretches. |

| Mass Spectrometry (EI) | m/z 212/214 (M⁺, ~3:1 ratio), 183, 167, 139 | The isotopic pattern for chlorine is a key identifier.[3] |

Note: Spectroscopic data is representative and should be confirmed experimentally.[4]

A diagram illustrating the key reactive centers of Ethyl 2-chloro-6-formylbenzoate.

Part 1: The Reactivity Profile: A Trifunctional Analysis

The molecule's reactivity is best understood by examining each functional group, not in isolation, but in the context of its electronic environment.

Reactions at the Aldehyde Group (C6-Formyl)

The aldehyde is arguably the most versatile functional group on the molecule. Its electrophilic carbon is a prime target for nucleophiles, and its adjacent protons are not enolizable, opening specific reaction pathways.

-

Nucleophilic Addition & Condensation: The aldehyde readily undergoes condensation reactions like the Knoevenagel condensation with active methylene compounds.[5] The choice of base is critical; mild bases like piperidine or morpholine are often sufficient and prevent side reactions like ester hydrolysis.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into an amine via an intermediate imine. The choice of reducing agent dictates the experimental setup. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the ester.

-

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite (NaClO₂) with a scavenger to prevent chlorine dioxide-mediated side reactions. This transformation is valuable for creating di-acid derivatives.

-

Protection Strategies: When reactivity at other sites is desired, the aldehyde can be protected, most commonly as an acetal (e.g., using ethylene glycol and an acid catalyst). This protection is robust under basic and nucleophilic conditions used for SₙAr or ester hydrolysis and can be cleanly removed with aqueous acid.

Reactions at the Chloro Group (C2-Position): Nucleophilic Aromatic Substitution (SₙAr)

Aryl chlorides are typically unreactive towards nucleophiles. However, in this molecule, the chloro group is highly activated for Nucleophilic Aromatic Substitution (SₙAr).

Causality of Activation: The reaction proceeds only because the aromatic ring possesses strong electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group (the chloride).[6] Both the formyl group (ortho) and the ester group (para) serve this role. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy of the reaction.[7][8] Without this stabilization, the reaction would not occur under practical conditions.[6]

Workflow for the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Common nucleophiles used in SₙAr reactions with this substrate include:

-

Amines (R-NH₂): To form N-arylated products.

-

Alkoxides (R-O⁻): To form aryl ethers.

-

Thiols (R-S⁻): To form aryl thioethers.

Reactions at the Ethyl Ester Group

The ester group is the most robust of the three but can be transformed under specific conditions.

-

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid using a strong base like NaOH or LiOH, followed by acidic workup.[9] Elevated temperatures are often required. It is crucial to note that under these conditions, the aldehyde may undergo a Cannizzaro reaction if it hasn't been protected or reacted first.[10] The use of LiOH in a THF/water system has been shown to be particularly effective for the hydrolysis of ethyl benzoates.[9]

-

Transesterification: The ethyl ester can be converted to other esters by heating in the presence of a different alcohol and an acid or base catalyst.[11] This is a reversible equilibrium-driven process.

Part 2: Synergistic Reactivity: Gateway to Heterocycles

The true synthetic power of Ethyl 2-chloro-6-formylbenzoate is realized when multiple reactive sites are engaged in a single, well-designed transformation. This is most evident in the synthesis of fused heterocyclic systems, which are privileged structures in drug discovery.[12][13][14]

A common and powerful strategy involves reacting the molecule with a binucleophile—a reagent containing two nucleophilic centers.

Example Workflow: Synthesis of a Benzothiazine Derivative

-

Initial SₙAr Reaction: An aminothiol (e.g., 2-aminoethanethiol) is introduced. The more nucleophilic thiol end preferentially attacks the activated C2 position, displacing the chloride.

-

Intramolecular Cyclization: The newly installed amine is now perfectly positioned to undergo an intramolecular condensation with the ortho-aldehyde group, forming an imine.

-

Tautomerization/Aromatization: The resulting intermediate readily tautomerizes to form the stable, aromatic benzothiazine ring system.

Domino reaction workflow for heterocyclic synthesis.

This self-validating protocol ensures high regioselectivity, as the inherent reactivity of the starting material directs the formation of the desired scaffold.

Part 3: Validated Experimental Protocols

The following protocols are representative of the core transformations discussed.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To demonstrate a standard condensation reaction at the aldehyde position.

-

Materials: Ethyl 2-chloro-6-formylbenzoate (1.0 eq), malononitrile (1.1 eq), piperidine (0.1 eq), absolute ethanol.

-

Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Dissolve Ethyl 2-chloro-6-formylbenzoate in absolute ethanol (approx. 5 mL per mmol) in a round-bottom flask.

-

Add malononitrile to the solution.

-

Add a catalytic amount of piperidine and stir the mixture at room temperature.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture in an ice bath. The product will often precipitate.

-

-

Work-up:

-

Filter the solid product and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Filter and dry the solid product. Recrystallization from ethanol can be performed for further purification.

-

Protocol 2: SₙAr Reaction with Morpholine

Objective: To perform a nucleophilic aromatic substitution at the C2 position.

-

Materials: Ethyl 2-chloro-6-formylbenzoate (1.0 eq), morpholine (2.5 eq), potassium carbonate (2.0 eq), Dimethylformamide (DMF).

-

Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.

-

Procedure:

-

To a flask under a nitrogen atmosphere, add Ethyl 2-chloro-6-formylbenzoate, potassium carbonate, and dry DMF.

-

Add morpholine and heat the reaction mixture to 80-90 °C.

-

Stir vigorously and monitor the reaction by TLC. The reaction may take 6-12 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Stir until the product precipitates as a solid.

-

Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel.

-

Conclusion

Ethyl 2-chloro-6-formylbenzoate is more than a simple aromatic compound; it is a sophisticated synthetic intermediate whose reactivity is governed by a delicate interplay of electronic effects. By understanding the distinct yet interconnected reactivity of the aldehyde, chloro, and ester functionalities, researchers can unlock its potential for constructing complex molecular architectures. Its capacity for undergoing chemoselective transformations and participating in elegant domino reactions makes it an invaluable tool in the synthesis of novel heterocyclic compounds for drug discovery and beyond.

References

- CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

- Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.

- Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (Source not specified).

- 16.6 Nucleophilic Aromatic Substitution.

- Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. PubMed.

- Concerted Nucleophilic Arom

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent.

- 16.

- Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses Procedure.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives.

- Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.

- Methyl-2-formyl benzoate: A Review of Synthesis and Applications.

- ORTHO CHLORO BENZALDEHYDE.

- Spectroscopy Data for Undergradu

- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Semantic Scholar.

- Biodiesel production

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

- Nucelophilic Arom

- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

- Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.

- Nucleophilic Arom

- Ethyl 2-benzyloxy-3-chloro-4-methoxy-6-methylbenzoate - Optional[MS (GC)] - Spectrum. SpectraBase.

- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutano

- 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum. ChemicalBook.

- preventing decomposition of 3-Formylphenyl 4-chlorobenzo

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. files.eric.ed.gov [files.eric.ed.gov]

- 4. 2-Chloro-3-methylbenzoic acid(15068-35-6) 1H NMR spectrum [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scielo.br [scielo.br]

- 12. pdf.journalagent.com [pdf.journalagent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Detailed Protocol for the Synthesis of Ethyl 2-chloro-6-formylbenzoate

Introduction and Strategic Overview

Ethyl 2-chloro-6-formylbenzoate is a valuable bifunctional molecule, incorporating an aldehyde and an ester on a chlorinated benzene ring. This substitution pattern makes it a versatile building block for the synthesis of complex heterocyclic compounds, which are foundational in medicinal chemistry and materials science. For instance, ortho-formylbenzoates are precursors to phthalides, compounds with notable biological activity.[1]

This guide provides a robust and reproducible three-step synthetic pathway starting from commercially available 2-chloro-6-methylbenzoic acid. The chosen strategy prioritizes reaction selectivity and employs well-established transformations to ensure high purity and reasonable yields.

The overall synthetic strategy is as follows:

-

Fischer Esterification: Protection of the carboxylic acid functionality of 2-chloro-6-methylbenzoic acid via esterification with ethanol. This prevents interference in the subsequent oxidation step.

-

Benzylic Bromination: Selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS). This reaction is highly specific and avoids halogenation of the aromatic ring.

-

Kornblum Oxidation: Conversion of the resulting benzyl bromide intermediate to the target aldehyde using dimethyl sulfoxide (DMSO). This method is a mild and efficient way to achieve the desired oxidation without over-oxidizing to a carboxylic acid.